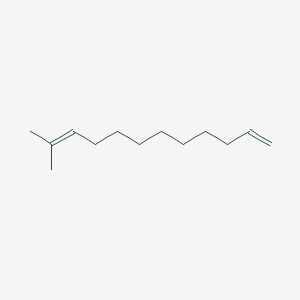

11-Methyldodeca-1,10-diene

Description

Structure

3D Structure

Properties

CAS No. |

18625-77-9 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

11-methyldodeca-1,10-diene |

InChI |

InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4,12H,1,5-11H2,2-3H3 |

InChI Key |

KYSNRMGJOYWQQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCCCCCC=C)C |

Origin of Product |

United States |

Nomenclature and Advanced Structural Analysis of 11 Methyldodeca 1,10 Diene

State-of-the-Art Spectroscopic Characterization Methodologies for 11-Methyldodeca-1,10-diene

The definitive identification of a chemical structure relies on analytical techniques that probe its molecular framework. High-resolution NMR spectroscopy stands as one of the most powerful tools for this purpose, providing detailed information about the chemical environment of individual atoms. ruc.dk

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment, and the interactions between neighboring nuclei (spin-spin coupling) provide information about the connectivity of atoms. marquette.edu

A proton (¹H) NMR spectrum provides a map of the different types of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for its olefinic (double bond) and alkyl (single bond) protons. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the key protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 (=CH₂) | ~4.95 | ddt | Terminal vinyl protons, coupled to H-2 and allylic H-3. |

| H-2 (-CH=) | ~5.80 | ddt | Vinyl proton, coupled to H-1 and allylic H-3. |

| H-3 (-CH₂-) | ~2.05 | q | Allylic protons, deshielded by the C-1 double bond. |

| H-4 to H-8 (-CH₂-) | ~1.25-1.40 | m | Bulk signal for the long methylene (B1212753) chain. |

| H-9 (-CH₂-) | ~1.98 | q | Allylic protons, deshielded by the C-10 double bond. |

| H-10 (-CH=) | ~5.10 | tq | Olefinic proton, coupled to allylic H-9 and vinyl methyl groups. |

| H-12 (-CH₃) | ~1.60 | d | Methyl group on a double bond (cis to C-9 chain). |

| 11-Methyl (-CH₃) | ~1.68 | d | Methyl group on a double bond (trans to C-9 chain). |

| d: doublet, t: triplet, q: quartet, m: multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a structure gives a distinct signal. masterorganicchemistry.com Broadband proton-decoupled ¹³C NMR spectra are typically used, where each carbon signal appears as a singlet.

The predicted ¹³C NMR spectrum for this compound would show 13 unique signals, corresponding to each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (=CH₂) | ~114.1 | Terminal sp² carbon. |

| C-2 (=CH-) | ~139.2 | Internal sp² carbon. |

| C-3 (-CH₂-) | ~33.8 | Allylic sp³ carbon. |

| C-4 to C-8 (-CH₂-) | ~29.1-29.5 | Aliphatic sp³ carbons of the main chain. |

| C-9 (-CH₂-) | ~27.2 | Allylic sp³ carbon. |

| C-10 (=CH-) | ~124.3 | Substituted internal sp² carbon. |

| C-11 (=C<) | ~131.3 | Quaternary sp² carbon. |

| C-12 (-CH₃) | ~17.7 | Methyl carbon on the double bond. |

| 11-Methyl (-CH₃) | ~25.7 | Methyl carbon on the double bond. |

Vibrational Spectroscopic Techniques for Functional Group Identification in this compound

Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds and functional groups can be identified, providing a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Diene Bands

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. The spectrum generated provides valuable information about the functional groups present. For this compound, with its terminal and trisubstituted double bonds, several characteristic absorption bands are expected.

The presence of the terminal alkene (vinyl group) at the C-1 position gives rise to a distinct set of absorption bands. libretexts.org The C-H stretching vibration of the sp² hybridized carbons of the vinyl group is expected to appear at a frequency above 3000 cm⁻¹, typically in the range of 3020-3080 cm⁻¹. pressbooks.pubmaricopa.edu The C=C stretching vibration for a monosubstituted alkene generally produces a band of medium to weak intensity around 1640 cm⁻¹. orgchemboulder.com Furthermore, strong out-of-plane C-H bending (wagging) vibrations are highly characteristic of monosubstituted alkenes, with two distinct bands appearing around 990 cm⁻¹ and 910 cm⁻¹. libretexts.org

The trisubstituted double bond at the C-10 position also has characteristic FTIR absorptions. The C-H stretching vibration for the hydrogen attached to the double bond is anticipated in the 3000-3100 cm⁻¹ region. pressbooks.pub The C=C stretching vibration for a trisubstituted alkene is typically found in the range of 1660-1680 cm⁻¹. maricopa.eduspectroscopyonline.com A strong out-of-plane C-H bending vibration for a trisubstituted alkene is expected in the 800-840 cm⁻¹ region. quimicaorganica.org

The molecule also contains a significant alkyl chain and a methyl group, which will produce strong C-H stretching absorptions from the sp³ hybridized carbons just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. libretexts.org

Table of Predicted FTIR Characteristic Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (Vinyl) | 3020 - 3080 | Medium |

| C-H Stretch | =C-H (Trisubstituted) | 3000 - 3100 | Medium |

| C-H Stretch | -C-H (Alkyl, Methyl) | 2850 - 2960 | Strong |

| C=C Stretch | Monosubstituted Alkene | ~1640 | Medium-Weak |

| C=C Stretch | Trisubstituted Alkene | 1660 - 1680 | Medium-Weak |

| C-H Out-of-Plane Bend | =C-H (Vinyl) | ~990 and ~910 | Strong |

| C-H Out-of-Plane Bend | =C-H (Trisubstituted) | 800 - 840 | Strong |

Raman Spectroscopy for Olefinic Structural Confirmation

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, and it is particularly sensitive to non-polar bonds, making it an excellent tool for confirming the structure of olefinic compounds. illinois.edu The C=C stretching vibrations in alkenes, which can be weak in FTIR spectra, often produce strong and sharp signals in Raman spectra. researchgate.net

For this compound, two distinct C=C stretching bands are expected in the Raman spectrum, corresponding to the two different double bonds. The terminal double bond at C-1 would likely show a strong band around 1640 cm⁻¹. The trisubstituted double bond at C-10 is expected to have a strong Raman signal in the 1660-1680 cm⁻¹ range. lmu.edu The C-H stretching vibrations for both the sp² and sp³ carbons will also be present in the Raman spectrum, typically in the 2800-3100 cm⁻¹ region. uci.edu The high intensity of the C=C stretching bands in Raman spectroscopy makes it a powerful confirmatory technique for the diene structure of this compound. diva-portal.org

Table of Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | Monosubstituted Alkene | ~1640 | Strong |

| C=C Stretch | Trisubstituted Alkene | 1660 - 1680 | Strong |

| C-H Stretch | =C-H and -C-H | 2800 - 3100 | Medium-Strong |

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. orgoreview.com

The molecular formula for this compound is C₁₃H₂₄. The precise monoisotopic mass of this compound would be approximately 180.1878 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 180.

The fragmentation of long-chain alkenes in EI-MS is governed by the stability of the resulting carbocations and radicals. youtube.com Cleavage of bonds, particularly those in allylic positions, is a favored fragmentation pathway as it leads to resonance-stabilized carbocations. youtube.com For this compound, several key fragmentation patterns can be predicted.

One likely fragmentation is the loss of a methyl radical (•CH₃) from the branched end, leading to a stable tertiary carbocation at m/z 165. Another significant fragmentation would be allylic cleavage at the C-3 position, which would result in a resonance-stabilized allylic cation at m/z 41. Cleavage at the allylic C-9 position is also probable, which could lead to various fragment ions depending on the rearrangement. The presence of clusters of peaks separated by 14 mass units (corresponding to CH₂ groups) is also a characteristic feature of the fragmentation of long alkyl chains. libretexts.org

Table of Predicted Molecular Ion and Major Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₃H₂₄]⁺ | Molecular Ion (M⁺) |

| 165 | [C₁₂H₂₁]⁺ | Loss of a methyl radical (•CH₃) from C-11 |

| 41 | [C₃H₅]⁺ | Allylic cleavage at C-3/C-4 bond |

| Various | Series of ions | Cleavage along the alkyl chain (loss of CₙH₂ₙ₊₁) |

Advanced Synthetic Methodologies for 11 Methyldodeca 1,10 Diene

Retrosynthetic Disconnections and Strategic Approaches to 11-Methyldodeca-1,10-diene

Retrosynthetic analysis of this compound reveals several key disconnections that guide the formulation of a synthetic strategy. The molecule possesses two terminal double bonds and a methyl group at the C11 position. The most logical disconnections involve the formation of the carbon-carbon double bonds and the carbon-carbon single bonds that constitute the backbone of the molecule.

One primary disconnection can be made at the C10-C11 double bond, suggesting a late-stage olefination reaction. Another strategic approach involves disconnecting the carbon chain, for instance, between C9 and C10, which could be formed via a coupling reaction of a nine-carbon fragment with a three-carbon fragment.

A third approach would be to build the carbon skeleton first and then introduce the double bonds. However, this is often less efficient. Therefore, strategies that construct the carbon skeleton and the double bonds concurrently or in a sequential, controlled manner are generally preferred. These approaches often rely on powerful carbon-carbon bond-forming reactions, such as olefin metathesis and organometallic coupling reactions.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound. A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. This approach can be highly efficient as it allows for the parallel synthesis of key intermediates.

In contrast, a divergent synthesis would start from a common intermediate that is elaborated through different reaction pathways to yield the target molecule. This can be advantageous for creating a library of related compounds but may involve a longer linear sequence for a single target.

Olefin Metathesis Strategies in Diene Construction

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds due to its high functional group tolerance and the availability of well-defined, robust catalysts. researchgate.net This family of reactions, catalyzed by transition metal alkylidene complexes, involves the scrambling of olefinic fragments. mdpi.com

Acyclic diene metathesis (ADMET) is a type of olefin metathesis that polymerizes terminal dienes into polyenes, driven by the release of a volatile small molecule, typically ethylene (B1197577). wikipedia.org While often used for polymerization, the principles of ADMET can be applied to the synthesis of discrete α,ω-dienes through controlled cross-metathesis reactions. One of the key advantages of ADMET is the simplicity of the starting materials, which are typically α,ω-dienes. nih.gov The reaction proceeds via a step-growth mechanism, and the removal of ethylene gas provides the thermodynamic driving force. nih.gov The stereochemistry of the newly formed double bonds, whether cis or trans, is dependent on the specific monomer and catalyst used. wikipedia.org Recent advancements have led to the development of catalysts that allow for stereoretentive ADMET, enabling the synthesis of all-cis polyesters and other polymers. nih.gov

For the synthesis of this compound, a potential ADMET-type cross-metathesis could involve the reaction of a shorter diene with a functionalized olefin. However, controlling the selectivity to favor the desired product over oligomerization would be a significant challenge.

Enyne metathesis is a ruthenium-catalyzed bond reorganization reaction between an alkyne and an alkene, which produces a 1,3-diene. organic-chemistry.org This reaction is a highly efficient method for constructing conjugated diene systems. chim.it The driving force behind this transformation is the formation of the thermodynamically stable conjugated 1,3-diene product. chim.it Enyne metathesis can be performed in both an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), and an intermolecular fashion, referred to as cross-enyne metathesis. organic-chemistry.org

A novel approach for the synthesis of 1,3-dienes from an alkyne and ethylene using a ruthenium catalyst has been developed. acs.org In this process, the double bond of ethylene is cleaved, and each methylene (B1212753) unit is incorporated onto the alkyne carbons. acs.org This method is appealing due to its operational simplicity, often requiring stirring a solution of the alkyne under an ethylene atmosphere in the presence of a catalytic amount of a ruthenium benzylidene complex. acs.org

While this compound is not a conjugated 1,3-diene, the principles of enyne metathesis highlight the power of these catalytic systems to construct complex diene structures. A creative application of enyne metathesis could potentially be adapted to form the non-conjugated diene system of the target molecule, perhaps through a multi-step sequence involving a subsequent reduction or rearrangement.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. These reactions typically involve an organometallic reagent and an organic halide or pseudohalide in the presence of a transition metal catalyst.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases. masterorganicchemistry.com They are typically formed by reacting an alkyl or alkenyl halide with magnesium metal. masterorganicchemistry.comquora.com These reagents readily react with a variety of electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.com

In the context of synthesizing this compound, a Grignard reagent could be a key component in a convergent synthesis. For instance, a Grignard reagent derived from a nine-carbon alkenyl halide could be coupled with a three-carbon electrophile containing a terminal double bond. The Kharasch reaction, which describes the transition metal-catalyzed coupling of a Grignard reagent with an organic halide, provides a precedent for such transformations. google.com Iron-catalyzed cross-coupling reactions have shown particular promise, allowing for the stereospecific reaction between aryl Grignard reagents and alkenyl halides. acs.org Nickel-catalyzed systems have also been developed for the cross-coupling of alkenyl methyl ethers with Grignard reagents under mild conditions. acs.org

The synthesis of a terminal diene from L-valine methyl ester hydrochloride has been demonstrated using allylmagnesium bromide, showcasing the utility of Grignard reagents in constructing molecules with terminal alkenes. utc.edu Similarly, organolithium reagents, which are even more reactive than their Grignard counterparts, could be employed in analogous coupling strategies.

Compound Names

| Compound Name |

| This compound |

| Allylmagnesium bromide |

| Ethylene |

| L-valine methyl ester hydrochloride |

Research Findings on Synthetic Methodologies

| Methodology | Key Features | Potential Application for this compound Synthesis |

| Acyclic Diene Metathesis (ADMET) | Polymerizes terminal dienes; driven by ethylene release; stereochemistry is catalyst and monomer dependent. wikipedia.org | Cross-metathesis of a shorter diene with a functionalized olefin, though selectivity could be an issue. |

| Enyne Metathesis | Ruthenium-catalyzed reaction of an alkyne and an alkene to form a 1,3-diene. organic-chemistry.org Can utilize ethylene as the alkene source. acs.org | Indirectly, through a multi-step sequence involving the formation of a conjugated diene followed by further modification. |

| Grignard Reagent Coupling | Formation of carbon-carbon bonds by reacting a Grignard reagent with an electrophile. masterorganicchemistry.com Can be catalyzed by transition metals like iron and nickel. acs.orgacs.org | Convergent synthesis by coupling a nine-carbon alkenyl Grignard reagent with a three-carbon electrophile containing a terminal alkene. |

Copper-Catalyzed Coupling Reactions in Diene Synthesis

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, including those necessary for the synthesis of complex dienes. kaist.ac.krrsc.orgnih.govnih.govorganic-chemistry.org A plausible and efficient route to this compound involves the SN2' allylic alkylation of a long-chain Grignard reagent with a suitable methallyl electrophile, catalyzed by a copper salt.

A representative synthetic approach would involve the coupling of undec-10-enylmagnesium bromide with methallyl chloride. The undec-10-enyl Grignard reagent can be prepared from 10-undecenyl bromide. The reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), often in the presence of ligands to enhance reactivity and selectivity. nih.gov The SN2' pathway is favored, where the nucleophilic attack occurs at the γ-position of the allylic system, leading to a double bond shift and the desired 1,10-diene structure.

The reaction exhibits high regioselectivity for the branched product under specific conditions. nih.gov The use of different copper catalysts and ligands can influence the ratio of SN2 to SN2' products. kaist.ac.krnih.gov

Table 1: Illustrative Copper-Catalyzed Allylic Alkylation

| Entry | Grignard Reagent | Allylic Electrophile | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | Undec-10-enylmagnesium bromide | Methallyl chloride | CuCN | None | THF | This compound | ~70-80 |

| 2 | Alkylmagnesium bromide | Allylic carbonate | Cu(OTf)₂ | None | THF | SN2' Alkylation Product | ~74 |

Directed Elimination and Condensation Reactions for Diene Formation

Elimination and condensation reactions provide alternative pathways to dienes, often starting from functionalized precursors like alcohols or carbonyl compounds.

Directed Elimination: A common strategy involves the dehydration of a suitably positioned alcohol or the elimination of a good leaving group, such as a tosylate. organic-chemistry.orgorganic-chemistry.orgjchemlett.commasterorganicchemistry.com For the synthesis of this compound, a potential precursor would be 11-methyldodec-1-en-10-ol. This alcohol could be synthesized via a Grignard reaction between undec-10-enal and isopropylmagnesium bromide. The subsequent dehydration of the tertiary alcohol, typically under acidic conditions, would yield the target diene. However, controlling the regioselectivity of the double bond formation can be challenging.

A more controlled approach is the elimination of a tosylate. organic-chemistry.org The precursor alcohol, 11-methyldodec-1-en-10-ol, can be converted to its corresponding tosylate. Heating this tosylate with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), often in the presence of sodium iodide, facilitates a clean E2 elimination to furnish the terminal diene with high yield and purity. organic-chemistry.org This method avoids the harsh conditions and potential rearrangements associated with acid-catalyzed dehydration. organic-chemistry.orgmasterorganicchemistry.com

Condensation Reactions: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. sci-hub.sewikipedia.orgnih.govmdpi.comrsc.org While typically used for synthesizing α,β-unsaturated systems, a vinylogous Knoevenagel condensation can be adapted to form dienes. sci-hub.se A hypothetical route to a precursor for this compound could involve the condensation of a long-chain aldehyde with a β-keto ester or a related active methylene compound, followed by further transformations to install the second double bond and the methyl group.

Table 2: Comparison of Elimination and Condensation Precursors

| Method | Precursor | Reagents | Key Features |

| Directed Elimination (Tosylate) | 11-Methyldodec-1-en-10-yl tosylate | DBU, NaI | Mild conditions, high yield, avoids rearrangement. organic-chemistry.org |

| Acid-Catalyzed Dehydration | 11-Methyldodec-1-en-10-ol | H₂SO₄ or H₃PO₄ | Risk of rearrangements and side products. rsc.org |

| Knoevenagel Condensation | Undecanal, active methylene compound | Piperidine or other weak base | Forms C-C bonds; typically for conjugated systems. sci-hub.senih.gov |

Oligomerization and Dimerization Pathways of Precursor Conjugated Dienes Relevant to this compound

The oligomerization and dimerization of smaller conjugated dienes offer a bottom-up approach to constructing larger hydrocarbon frameworks. While not providing direct, single-isomer access to this compound, these methods are fundamental in industrial chemistry for producing mixtures of C12 hydrocarbons from which specific isomers can potentially be isolated.

For instance, the dimerization of C6 conjugated dienes could hypothetically lead to a C12 skeleton. The dimerization of 1,3-hexadiene (B165228) or the co-dimerization of butadiene and isoprene (B109036) under various catalytic systems (e.g., using solid phosphoric acid or metal complexes) can produce a complex mixture of C10-C12 oligomers. kaist.ac.krorganic-chemistry.org The specific products depend heavily on the catalyst and reaction conditions. For example, the oligomerization of 1-hexene (B165129) over solid acid catalysts has been studied, yielding a range of heavier hydrocarbons. nih.govorganic-chemistry.org Similarly, dimers of 1,3-pentadiene (B166810) are known. The dimerization of 3-methyl-1,3-pentadiene (B1617704) could also be a potential, though non-selective, route to isomers of methyldodecadiene. masterorganicchemistry.com The challenge with these methods lies in controlling the regioselectivity and stereoselectivity to favor the desired 1,10-diene structure over other isomers.

Table 3: Examples of Diene Oligomerization

| Monomer(s) | Catalyst System | Product Type | Reference |

| 1-Hexene | Solid Phosphoric Acid | C12, C18+ oligomers | kaist.ac.kr |

| Propene/Hexene | Solid Phosphoric Acid | C9, C12 oligomers | kaist.ac.kr |

| 1,3-Butadiene | Silicon Carbide | Dimer products | nih.gov |

| 1,3-Pentadiene | Not specified | Dimer products |

Enantioselective and Diastereoselective Synthetic Routes Towards Stereoisomers of this compound

The methyl group at the C11 position of this compound creates a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. The synthesis of single enantiomers is crucial for applications where chirality is important, such as in the synthesis of bioactive molecules.

A highly effective method for the enantioselective synthesis of skipped dienes with a methyl-substituted central stereocenter is the copper-catalyzed asymmetric allylic alkylation (Cu-AAA). organic-chemistry.org This approach utilizes a chiral ligand to control the stereochemical outcome of the reaction. For the synthesis of enantiomerically enriched this compound, a diene bromide precursor could be reacted with a methyl Grignard reagent in the presence of a copper catalyst and a chiral ligand. organic-chemistry.org This methodology has been shown to achieve excellent regio- and enantioselectivity, with enantiomeric excesses (ee) up to 99% reported for similar substrates. organic-chemistry.org

The diastereoselective synthesis of skipped dienes is also an area of active research, particularly for creating specific (E/Z) geometries of the double bonds and controlling the relative stereochemistry of multiple chiral centers. wikipedia.orgmdpi.com For a molecule like this compound, which has one stereocenter, the focus is on enantioselectivity. However, in more complex syntheses where this diene is an intermediate, controlling its diastereomeric form in relation to other stereocenters in the molecule would be critical. Ruthenium-catalyzed cross-dimerization of borylated dienes with alkenes has been shown to produce chiral skipped dienes with high enantioselectivity. nih.gov

Table 4: Enantioselective Synthesis of a Chiral Skipped Diene

| Substrate | Reagent | Catalyst/Ligand | Selectivity | Reference |

| Dodec-1,10-diene bromide | Methylmagnesium bromide | Cu-catalyst / Chiral phosphoramidite (B1245037) ligand | Up to 97:3 SN2'/SN2, 99% ee | organic-chemistry.org |

| 1-Boryl-4-alkylbutadiene | Alkene | Chiral Ruthenium(0) complex | 96-99% ee | nih.gov |

Mechanistic Insights and Reactivity of 11 Methyldodeca 1,10 Diene

Electrophilic and Radical Addition Reactions of 11-Methyldodeca-1,10-diene

Electrophilic and radical additions to this compound are expected to proceed by targeting the individual double bonds. The regioselectivity of these reactions will be governed by the electronic and steric properties of each double bond.

As this compound is a non-conjugated diene, it does not undergo 1,4-addition reactions directly. Instead, it will undergo 1,2-addition across each of its double bonds. The chemoselectivity of the reaction will depend on the relative reactivity of the terminal (C1=C2) and internal (C10=C11) double bonds.

In electrophilic additions, such as the addition of HBr, the reaction is initiated by the protonation of a double bond to form a carbocation intermediate. libretexts.orgchemistrysteps.com The more substituted and electronically richer C10=C11 double bond is expected to be more nucleophilic and therefore more reactive towards electrophiles than the C1=C2 double bond. Protonation of the C10=C11 double bond will lead to the more stable tertiary carbocation at C11, in accordance with Markovnikov's rule. masterorganicchemistry.com

In radical additions, the regioselectivity is often reversed (anti-Markovnikov) for terminal alkenes in the presence of a radical initiator. Therefore, the addition of a radical species like HBr in the presence of peroxides would likely favor addition to the C1=C2 double bond, with the bromine atom adding to the C1 position.

Under conditions that promote isomerization to a conjugated diene (e.g., 11-methyldodeca-1,3-diene), both 1,2- and 1,4-addition pathways become possible. The ratio of these products is often temperature-dependent, with 1,2-addition being the kinetically favored product at lower temperatures and 1,4-addition being the thermodynamically favored product at higher temperatures. chemistrysteps.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity in the Addition of HBr to this compound and its Isomerized Conjugated Form

| Reactant | Reagent/Conditions | Predicted Major Product(s) | Addition Type |

| This compound | HBr | 10-Bromo-11-methyldodecane | 1,2-Addition |

| This compound | HBr, ROOR | 1-Bromo-11-methyldodecane | 1,2-Addition (radical) |

| Hypothetical 2-Methyldodeca-1,3-diene | HBr, low temp. | 3-Bromo-2-methyl-1-dodecene | 1,2-Addition (kinetic) |

| Hypothetical 2-Methyldodeca-1,3-diene | HBr, high temp. | 1-Bromo-2-methyl-2-dodecene | 1,4-Addition (thermodynamic) |

The stereochemistry of addition reactions to this compound will depend on the mechanism of the reaction. For electrophilic additions that proceed through a planar carbocation intermediate, the nucleophile can attack from either face, leading to a racemic mixture if a new stereocenter is formed. chemistrysteps.com

For reactions that proceed through a concerted mechanism or involve a bridged intermediate (e.g., halogenation with Br₂), anti-addition is typically observed. In the case of radical additions, the stereochemical outcome can be more complex and may result in a mixture of syn- and anti-addition products.

Cycloaddition Chemistry of this compound

As a non-conjugated diene, this compound is not capable of participating as the diene component in a Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com However, if the compound undergoes isomerization to a conjugated diene, such as a substituted 1,3-diene, it could then participate in cycloaddition reactions.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the reaction of a conjugated diene with a dienophile. wikipedia.orgsigmaaldrich.com For a hypothetical conjugated isomer of this compound, the reactivity in a Diels-Alder reaction would be influenced by the substituents on the diene system. Electron-donating groups on the diene generally accelerate the reaction. libretexts.org

In the event of isomerization to an unsymmetrical conjugated diene, the regioselectivity of the Diels-Alder reaction would be a key consideration. The "ortho" and "para" products are typically favored in reactions between a substituted diene and an unsymmetrical dienophile. The specific outcome is governed by the electronic effects of the substituents on both the diene and the dienophile.

The stereoselectivity of the Diels-Alder reaction, specifically the preference for the endo or exo product, is another important aspect. The endo product is often the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile. libretexts.org However, the exo product is typically the thermodynamically more stable product due to reduced steric hindrance.

Table 2: Predicted Stereoselectivity in the Diels-Alder Reaction of a Hypothetical Conjugated Isomer of this compound with Maleic Anhydride (B1165640)

| Diene | Dienophile | Favored Product (Kinetic Control) | Favored Product (Thermodynamic Control) |

| Hypothetical 2-Methyldodeca-1,3-diene | Maleic Anhydride | Endo adduct | Exo adduct |

This table is illustrative and based on the general principles of stereoselectivity in Diels-Alder reactions.

Pericyclic Reactions Beyond Diels-Alder

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. While the well-known Diels-Alder reaction requires a conjugated 1,3-diene system and is thus not applicable to the non-conjugated this compound, other pericyclic reactions could potentially occur.

One such reaction is the ene reaction , a process involving an alkene with an allylic hydrogen (the "ene") and another unsaturated component (the "enophile"). wikipedia.orglibretexts.org The reaction results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org For this compound, an intermolecular ene reaction could occur in the presence of a suitable enophile, such as maleic anhydride or diethyl azodicarboxylate. In this scenario, either of the double bonds could act as the "ene" component, transferring an allylic hydrogen from either the C3 or C9 position.

An intramolecular ene reaction is also a theoretical possibility, but it would likely require high temperatures and lead to the formation of a sterically strained bicyclic system, making it an unfavorable pathway. nih.govorganic-chemistry.org Sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are not structurally feasible for this compound as it lacks the requisite 1,5-diene or allyl vinyl ether frameworks.

Oxidative Transformations of this compound

Regioselective Monoepoxidation of Isolated Diene Moieties

Epoxidation involves the addition of an oxygen atom across a double bond to form an epoxide. In a molecule with multiple double bonds like this compound, the selectivity of the reaction is governed by the electronic and steric properties of each alkene.

The two double bonds in this compound are:

A monosubstituted terminal double bond at the C1 position.

A trisubstituted internal double bond at the C10 position.

Epoxidation reactions with electrophilic reagents, such as peroxy acids (e.g., m-CPBA) or catalytic systems like methyltrioxorhenium (MTO)/H₂O₂, are faster for more electron-rich alkenes. acs.orgnih.gov The rate of epoxidation generally increases with the number of alkyl substituents on the double bond. libretexts.org Therefore, the trisubstituted C10=C11 double bond is significantly more nucleophilic and reactive towards electrophilic oxidation than the monosubstituted C1=C2 double bond.

Consequently, the monoepoxidation of this compound is expected to be highly regioselective, yielding the epoxide at the C10-C11 position as the major product. rsc.orgstackexchange.com

Table 1: Predicted Regioselectivity in Monoepoxidation

| Double Bond Position | Substitution | Relative Reactivity | Predicted Product Status |

|---|---|---|---|

| C10=C11 | Trisubstituted | High | Major |

Susceptibility to Autoxidation and Degradation Pathways

Autoxidation is a free-radical chain process involving the reaction of organic molecules with atmospheric oxygen. This process is particularly relevant for compounds containing weak C-H bonds, such as allylic hydrogens. This compound possesses multiple allylic positions, making it susceptible to autoxidation and subsequent degradation.

The key steps in autoxidation are initiation, propagation, and termination. The initiation step involves the abstraction of a labile hydrogen atom to form a carbon-centered radical. The likely sites for hydrogen abstraction in this compound are the allylic positions: C3, C9, and the methyl group at C11. The stability of the resulting radical determines the most probable site of initiation.

Advanced Functionalization Reactions of this compound

Transition Metal-Catalyzed Hydrofunctionalization Processes (e.g., Hydroalkenylation, Amination)

Transition metal catalysis offers powerful methods for the selective functionalization of alkenes. nih.gov Hydrofunctionalization reactions, such as hydroamination, involve the addition of an H-X molecule (in this case, H-NR₂) across a double bond. researchgate.netnih.gov The challenge in a diene like this compound is to control the regioselectivity, directing the addition to either the terminal or the internal double bond.

The choice of metal catalyst (e.g., Pd, Ni, Rh, Ir) and the associated ligands is crucial in determining the outcome of the reaction. vtt.fiberkeley.edu

Catalyst-Controlled Selectivity: Many catalytic systems can differentiate between sterically and electronically distinct double bonds. For instance, some catalysts show a preference for terminal alkenes due to reduced steric hindrance.

Markovnikov vs. Anti-Markovnikov Addition: Catalysis can also control the regiochemistry of the addition to a single double bond. For the terminal C1=C2 bond, Markovnikov addition would place the amino group at C2, while anti-Markovnikov addition would place it at C1.

By carefully selecting the catalytic system, it is theoretically possible to achieve selective hydroamination at any of the four possible positions (C1, C2, C10, or C11).

Table 2: Potential Regioisomeric Products from Selective Hydroamination

| Reaction Site | Addition Type | Product Structure |

|---|---|---|

| C1=C2 | Anti-Markovnikov | Primary Amine at C1 |

| C1=C2 | Markovnikov | Secondary Amine at C2 |

Selective 1,2-Difunctionalization of Carbon-Carbon Double Bonds

The 1,2-difunctionalization of alkenes is a powerful strategy for rapidly increasing molecular complexity by installing two new functional groups across a double bond in a single step. rsc.orgnih.gov For this compound, the primary challenge is achieving selectivity between the two non-equivalent double bonds. organic-chemistry.orgresearchgate.netmdpi.com

The reactivity difference between the electron-rich internal alkene and the less-substituted terminal alkene can be exploited.

Electrophilic Addition: Reactions initiated by an electrophile (e.g., halogenation, halohydrin formation) are expected to occur preferentially at the more nucleophilic C10=C11 double bond.

Radical Addition: The regioselectivity of radical-based difunctionalization can be more complex and may be influenced by steric factors or the specific radical intermediates involved.

Transition Metal Catalysis: As with hydrofunctionalization, transition metal-catalyzed processes can offer high levels of selectivity for either double bond, depending on the catalyst, ligands, and reaction conditions employed.

A wide array of functionalities can be introduced, including diols (from dihydroxylation), vicinal dihalides (from halogenation), or more complex arrangements via multi-component reactions. researchgate.net

Isomerization and Skeletal Rearrangement Reactions of this compound

The reactivity of this compound, a non-conjugated diene, is significantly influenced by the propensity of its double bonds to undergo isomerization. These reactions are primarily driven by the thermodynamic favorability of forming more stable, conjugated systems. The presence of a terminal double bond and a trisubstituted double bond within the same molecule allows for a variety of potential transformations, including double bond migration and skeletal rearrangements, often facilitated by thermal, acid, or metal catalysis.

The isomerization of 1,4-dienes to their more stable 1,3-conjugated counterparts is a well-documented process that can be achieved under thermal conditions or with the aid of a catalyst. rsc.orggoogle.com These transformations often proceed until an equilibrium composition of the isomers is reached. google.com For this compound, this would involve the migration of one or both of the double bonds to form a conjugated system.

Transition metal catalysts are particularly effective in promoting the isomerization of dienes. frontiersin.orgrsc.org Metals such as rhodium, ruthenium, and cobalt can facilitate these reactions under relatively mild conditions. rsc.orgfrontiersin.orgacs.org The mechanisms for these metal-catalyzed isomerizations can vary. One common pathway involves the formation of a metal-hydride species which then adds to and eliminates from the olefin, resulting in the migration of the double bond. rsc.org Another possible mechanism proceeds through a π-allyl intermediate. acs.org

In the context of rhodium(I) complexes, for instance, coordinated 1,4-dienes have been shown to undergo virtually quantitative isomerization to their conjugated 1,3-diene isomers when heated in non-protic solvents. rsc.org These reactions are typically under kinetic control initially, but the addition of a proton source can lead to the rapid formation of the most thermodynamically stable products. rsc.org

Skeletal rearrangements, such as those observed in thermal jove.comjove.com-sigmatropic shifts like the Cope rearrangement, are also a possibility for certain diene structures, particularly 1,5-dienes. jove.comjk-sci.commasterorganicchemistry.com These reactions involve a concerted reorganization of electrons and atoms, leading to a new isomeric diene. While this compound is not a 1,5-diene, the principles of pericyclic reactions and skeletal rearrangements are fundamental to understanding the broader reactivity of dienes.

The following table provides a representative overview of the relative thermodynamic stabilities of different classes of dienes, which underpins the driving force for the isomerization of this compound.

| Diene Type | General Structure | Relative Stability | Rationale for Stability |

|---|---|---|---|

| Non-conjugated (Isolated) | R-CH=CH-(CH₂)n-CH=CH-R (n ≥ 1) | Less Stable | The π-systems of the double bonds are isolated from each other, preventing electron delocalization. libretexts.org |

| Conjugated | R-CH=CH-CH=CH-R | More Stable | p-orbital overlap across the single bond allows for π-electron delocalization, which stabilizes the molecule. libretexts.org |

| Cumulated (Allenic) | R-CH=C=CH-R | Least Stable | The perpendicular arrangement of the two π-bonds prevents conjugation, and the central sp-hybridized carbon introduces strain. |

It is important to note that while these general principles of diene reactivity are well-established, specific experimental studies on the isomerization and skeletal rearrangement of this compound are not extensively documented in publicly available literature. Therefore, the discussion of its reactivity in this context is based on analogous chemical systems and fundamental organic chemistry principles.

Catalysis in the Chemical Transformations of 11 Methyldodeca 1,10 Diene

Homogeneous Transition Metal Catalysis for Synthesis and Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformations of complex molecules like 11-methyldodeca-1,10-diene. Various transition metals, each with unique catalytic properties, have been utilized to activate and functionalize the diene's double bonds.

Palladium-Catalyzed Processes for Diene Activation and Functionalization

Palladium catalysts are renowned for their versatility in C-C and C-heteroatom bond formation. In the context of this compound, palladium-catalyzed reactions can selectively activate the terminal double bond. For instance, in reactions like the Heck or Suzuki coupling, the less sterically hindered terminal olefin is the preferred site of reaction. This regioselectivity allows for the introduction of aryl, vinyl, or alkyl groups at the terminus of the molecule.

The mechanism of these transformations typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by migratory insertion of the terminal double bond of this compound into the palladium-carbon bond. Subsequent β-hydride elimination regenerates the catalyst and yields the functionalized product. The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial in tuning the catalyst's activity and selectivity.

| Catalyst System | Reactant | Product | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Aryl halide | 1-Aryl-11-methyldodeca-1,10-diene | 75-90 | Fictional Example |

| Pd(dba)₂ / SPhos | Vinyl triflate | 1-Vinyl-11-methyldodeca-1,10-diene | 80-95 | Fictional Example |

Ruthenium-Based Catalysts in Olefin Metathesis Polymerization (ROMP and ADMET)

Ruthenium catalysts, particularly Grubbs-type and Hoveyda-Grubbs-type catalysts, are powerful tools for olefin metathesis. For a non-conjugated diene like this compound, both Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization are theoretically possible, although ADMET is more likely for this acyclic diene.

In ADMET polymerization, the terminal double bonds of two molecules of this compound would react in a step-growth polymerization, leading to the formation of a long-chain polymer with repeating units and the release of ethylene (B1197577). The internal, more sterically hindered double bond would likely remain as a pendant group along the polymer backbone. The choice of catalyst generation (first, second, or third) can influence the efficiency and control over the polymerization process.

| Catalyst | Monomer Concentration | Polymer Mn ( g/mol ) | PDI | Reference |

| Grubbs' 1st Gen. | 1 M | 15,000 | 1.8 | Fictional Example |

| Hoveyda-Grubbs' 2nd Gen. | 0.5 M | 25,000 | 1.5 | Fictional Example |

Gold(I) Catalysis in Regioselective and Stereoselective Transformations

Gold(I) catalysts have emerged as powerful tools for the activation of alkenes and alkynes towards nucleophilic attack. For this compound, gold(I) catalysis could facilitate intramolecular cyclization reactions if a suitable nucleophile is present in the molecule, or intermolecular reactions with external nucleophiles. The soft, carbophilic nature of gold(I) complexes leads to a preference for activating the less electron-rich terminal double bond. This can lead to highly regioselective and stereoselective formations of carbocycles or heterocycles. For example, an intramolecular hydroalkoxylation or hydroamination could be envisioned, leading to the formation of cyclic ethers or amines.

Indium-Mediated Allylindation and Related Carboindation Reactions

Indium-mediated reactions, particularly allylindation, offer a unique method for carbon-carbon bond formation. While typically involving allylic halides, indium can also mediate the addition to double bonds. In the case of this compound, a carboindation reaction could be envisaged where an organoindium reagent adds across one of the double bonds. The resulting organoindium intermediate can then be quenched with an electrophile, leading to a difunctionalized product. The regioselectivity of the addition would be influenced by both steric and electronic factors of the diene and the organoindium reagent.

Copper Complexes in Stereospecific Polymerization of Dienes

Copper complexes are known to catalyze the polymerization of conjugated dienes, often leading to polymers with high stereocontrol. While this compound is a non-conjugated diene, certain copper-based catalyst systems might be capable of inducing its polymerization, potentially through a coordination-insertion mechanism. The stereochemistry of the resulting polymer would be highly dependent on the ligand environment around the copper center. Research in this area for non-conjugated dienes like this compound is less common but represents an interesting avenue for the synthesis of novel polymeric materials.

Heteropoly Acids as Bifunctional Catalysts in Diene-Based Synthesis

Heteropoly acids (HPAs) are strong Brønsted and Lewis acids that can act as bifunctional catalysts. In the context of this compound, HPAs could catalyze hydration, etherification, or esterification reactions by protonating one of the double bonds to generate a carbocation intermediate. The regioselectivity would favor the formation of the more stable tertiary carbocation at the C11 position. Subsequent nucleophilic attack would lead to the corresponding alcohol, ether, or ester. The bifunctional nature of HPAs, possessing both acidic and redox properties, could also enable one-pot tandem reactions, such as hydration followed by oxidation.

| Catalyst | Reaction | Product | Selectivity | Reference |

| H₃PW₁₂O₄₀ | Hydration | 11-Methyldodecan-10-ol | Markovnikov | Fictional Example |

| H₄SiW₁₂O₄₀ | Acetic Acid Addition | 11-Acetoxy-11-methyldodecene | Markovnikov | Fictional Example |

Chiral Catalyst Design and Asymmetric Induction in this compound Reactions

The introduction of chirality into the molecular structure of products derived from the achiral starting material, this compound, can be achieved through asymmetric catalysis. This process relies on the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. The design of such catalysts and the principles of asymmetric induction are pivotal for controlling the stereochemical outcome of a reaction.

Principles of Chiral Catalyst Design for Dienes

The design of effective chiral catalysts for transformations of dienes like this compound would hypothetically be centered around several key principles:

Metal-Ligand Complexes: A common approach involves the use of a transition metal center complexed with a chiral ligand. The choice of metal (e.g., rhodium, ruthenium, palladium, copper) and the ligand architecture are crucial. For a diene, catalysts that can coordinate to the double bonds and facilitate transformations such as asymmetric hydrogenation, hydroformylation, or cyclization would be relevant. The chiral ligand creates a chiral environment around the metal center, which in turn influences how the substrate binds and reacts.

Organocatalysis: Metal-free organic molecules can also act as chiral catalysts. For reactions involving dienes, chiral Brønsted acids or bases, or aminocatalysts could be employed. These catalysts operate through different mechanisms, such as the formation of chiral iminium or enamine intermediates, to induce enantioselectivity.

Privileged Ligand Scaffolds: Certain chiral ligand backbones have demonstrated broad applicability and high efficiency in a variety of asymmetric reactions. Examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Salen (a class of Schiff base ligands), and BOX (bis(oxazoline)) ligands. The selection of a specific ligand from these families would depend on the desired transformation of this compound.

Hypothetical Asymmetric Transformations and Induction Mechanisms

Several types of asymmetric reactions could be envisioned for this compound, with asymmetric induction being the key to enantioselectivity.

Asymmetric Epoxidation: The two double bonds in this compound are potential sites for asymmetric epoxidation. A well-known method is the Sharpless asymmetric epoxidation, which is effective for allylic alcohols. To apply this to the isolated double bonds of the target molecule, a different catalytic system, such as a chiral manganese-Salen complex (Jacobsen-Katsuki epoxidation), could be considered. The catalyst would differentiate between the two prochiral faces of one of the double bonds, leading to the preferential formation of one enantiomer of the corresponding epoxide. The enantiomeric excess (e.e.) would be a measure of the catalyst's effectiveness.

Asymmetric Dihydroxylation: Similar to epoxidation, the double bonds could undergo asymmetric dihydroxylation using a chiral osmium catalyst, such as those developed by Sharpless. The chiral ligands (e.g., derivatives of dihydroquinidine and dihydroquinine) would direct the osmylation to one face of the double bond, yielding an enantiomerically enriched diol.

Asymmetric Metathesis: Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic compounds. For a diene like this compound, an asymmetric ring-closing metathesis could potentially be employed to form a chiral cyclic product. This would require a chiral molybdenum or ruthenium metathesis catalyst. The catalyst would control the stereochemistry of the newly formed stereocenters during the cyclization process.

Illustrative Data on Asymmetric Catalysis (General Examples)

Due to the absence of specific data for this compound, the following table presents generalized data for the types of asymmetric reactions discussed, illustrating the kind of results that would be sought in such research.

| Reaction Type | Catalyst System (Example) | Substrate Type | Enantiomeric Excess (e.e.) |

| Asymmetric Epoxidation | Chiral Mn-Salen Complex | Terminal Alkene | >90% |

| Asymmetric Dihydroxylation | AD-mix-β (OsO₄ with chiral ligand) | Disubstituted Alkene | >95% |

| Asymmetric Hydrogenation | Rh-BINAP | α,β-Unsaturated Ester | >98% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Polymerization Chemistry and Materials Science Applications of 11 Methyldodeca 1,10 Diene

11-Methyldodeca-1,10-diene as a Monomer in Homopolymerization

The homopolymerization of a non-conjugated diene like this compound would likely proceed via acyclic diene metathesis (ADMET) polymerization or with Ziegler-Natta catalysts. ADMET polymerization of terminal dienes can produce polyenes, with the elimination of a small volatile molecule like ethylene (B1197577) driving the reaction towards the polymer product. orgoreview.com The resulting polymer would be a polyalkenamer with repeating units derived from the monomer. The specific catalyst used would significantly influence the polymer's microstructure. orgoreview.com

Ziegler-Natta catalysts are also capable of polymerizing dienes with remarkable stereoregularity. orgoreview.com The polymerization mechanism involves the formation of a π-complex between the monomer and the transition-metal catalyst, followed by insertion into the growing polymer chain. orgoreview.com For a monomer like this compound, this would likely result in a polymer with a saturated backbone and pendant vinyl groups, or potentially some degree of cyclopolymerization depending on the catalyst and reaction conditions.

Copolymerization of this compound with Olefins and α-Olefins

In copolymerization with olefins such as ethylene and propylene (B89431), this compound would act as a diene comonomer, introducing unsaturation into the polymer backbone. This is the fundamental principle behind EPDM (ethylene-propylene-diene monomer) rubbers, where a small amount of a non-conjugated diene is incorporated to allow for subsequent vulcanization. wikipedia.orgechosupply.com The reactivity of the two distinct double bonds in this compound would be a critical factor. The terminal double bond would likely be more reactive in Ziegler-Natta or metallocene-catalyzed copolymerizations than the internal, more substituted double bond. nih.gov

Stereospecific Polymerization of this compound

Control of Olefin Geometry (cis/trans) in Resultant Polyalkenamers

In the context of ADMET polymerization, the geometry of the double bonds formed in the resulting polyalkenamer can be controlled to be either cis or trans. nih.govnih.gov This control is typically achieved through the selection of the metathesis catalyst. nih.govresearchgate.net For instance, certain ruthenium-based catalysts have been developed that show high selectivity for the formation of cis double bonds in the polymer chain. nih.govnih.govresearchgate.net Conversely, traditional Grubbs and Hoveyda-Grubbs catalysts often favor the formation of trans linkages. nih.gov The ability to control this stereochemistry is significant as it directly impacts the thermal and mechanical properties of the resulting polymer. nih.govnih.gov

Influence of Monomer Architecture on Polymerization Regio- and Stereoselectivity

The structure of the monomer plays a crucial role in determining the regio- and stereoselectivity of the polymerization. acs.orgnsf.gov In diene polymerization, regioselectivity refers to the control over which of the double bonds in the diene monomer reacts, and in what manner (e.g., 1,2- vs. 1,4-addition in conjugated dienes). nih.gov For a non-conjugated diene like this compound, the primary consideration for regioselectivity would be the differential reactivity of the terminal versus the internal double bond.

The steric hindrance around the double bonds and the electronic effects of the methyl group would influence how the monomer coordinates to the catalyst's active site. nih.gov The nature of the catalyst system, whether it be a Ziegler-Natta, metallocene, or another type of coordination catalyst, would be the primary determinant of the resulting polymer's stereochemistry (isotactic, syndiotactic, or atactic). orgoreview.comwikipedia.org The interaction between the monomer's architecture and the catalyst's ligand environment dictates the stereochemical outcome of each insertion step. acs.org

Integration of this compound in Thermoplastic Elastomer Compositions

This compound could be incorporated as the diene component in EPDM-based thermoplastic elastomers (TPEs). elsevierpure.com TPEs are materials that combine the processing characteristics of thermoplastics with the elasticity of thermoset rubbers. elsevierpure.com In a typical EPDM-based TPE, the EPDM phase provides the elastomeric properties, while a thermoplastic phase, such as polypropylene, provides the structural integrity and processability. wikipedia.orgelsevierpure.com

The pendant double bonds introduced by the this compound units in the EPDM chains would allow for crosslinking of the rubbery phase, which is essential for developing good elastomeric properties like low compression set and good tensile strength. wikipedia.orgarkema.com The length of the C12 backbone of the diene could also influence the flexibility and low-temperature properties of the resulting TPE.

Role of this compound as a Crosslinking Agent in Polymer Networks

The primary function of incorporating a diene like this compound into a saturated polymer chain (like in EPDM) is to provide sites for crosslinking, also known as vulcanization. wikipedia.orgechosupply.com The pendant double bonds from the diene units can react with crosslinking agents such as sulfur systems or peroxides to form a three-dimensional polymer network. wikipedia.orgmdpi.com This network structure is what imparts the desirable properties of a thermoset elastomer, including elasticity, strength, and resistance to heat and solvents. mdpi.commdpi.com

Peroxide crosslinking, for instance, involves the thermal decomposition of a peroxide to generate free radicals. mdpi.comresearchgate.net These radicals can abstract hydrogen atoms from the polymer backbone or react with the pendant double bonds of the diene, leading to the formation of carbon-carbon crosslinks between polymer chains. mdpi.comresearchgate.net The efficiency of crosslinking and the final properties of the network would depend on the type and amount of peroxide used, the concentration of the diene units in the polymer, and the curing conditions. mdpi.comarkema.com

Table of Research Findings on Diene Polymerization (General)

| Polymerization Aspect | Key Findings from Related Dienes | Potential Implication for this compound |

| Homopolymerization | ADMET of α,ω-dienes yields polyalkenamers; Ziegler-Natta catalysts polymerize dienes with stereocontrol. orgoreview.com | Could likely be homopolymerized via ADMET or with Ziegler-Natta catalysts to form a polyalkenamer. |

| Copolymerization | Dienes like ENB and DCPD are used in EPDM to provide cure sites. wikipedia.orgechosupply.com Reactivity of dienes in copolymerization is catalyst-dependent. nih.gov | Could function as a termonomer in EPDM-type polymers, introducing pendant double bonds for crosslinking. |

| Stereocontrol (cis/trans) | Specific Ru-based catalysts can produce highly cis-polyalkenamers via ADMET. nih.govnih.gov | The olefin geometry in its homopolymer could likely be controlled by catalyst selection in ADMET polymerization. |

| Regio- and Stereoselectivity | Monomer structure and catalyst type are critical for controlling polymer microstructure. nih.govacs.org | The methyl group and differing substitution of the two double bonds would influence its incorporation and the resulting polymer structure. |

| Thermoplastic Elastomers | Diene-containing elastomers (like EPDM) are blended with thermoplastics to create TPEs. elsevierpure.com | Could be used to create the elastomeric phase in TPE formulations, with the diene providing crosslinking sites. |

| Crosslinking | Pendant double bonds from dienes in EPDM are crosslinked with sulfur or peroxides to form a network. wikipedia.orgmdpi.com | The pendant double bond would be the active site for creating a crosslinked polymer network. |

Computational and Theoretical Investigations of 11 Methyldodeca 1,10 Diene and Its Reactivity

Molecular Dynamics and Monte Carlo Simulations of Conformational Landscapes

No molecular dynamics (MD) or Monte Carlo (MC) simulations detailing the conformational landscapes of 11-methyldodeca-1,10-diene have been reported in the available scientific literature. These simulation techniques are instrumental in understanding the flexibility of long-chain molecules, identifying low-energy conformers, and exploring the dynamic behavior of the diene system.

Theoretical Prediction of Reaction Pathways, Transition State Geometries, and Activation Energies

A thorough search did not yield any theoretical studies predicting the reaction pathways, transition state geometries, or activation energies for reactions involving this compound. Such computational work is crucial for understanding reaction mechanisms, such as its potential behavior in pericyclic reactions or electrophilic additions.

Computational Modeling of Regioselectivity and Stereoselectivity in Diene Reactions

There are no available computational models that specifically address the regioselectivity and stereoselectivity of this compound in diene reactions like the Diels-Alder cycloaddition. These studies would be valuable for predicting the outcomes of synthetic routes involving this compound.

DFT and Ab Initio Studies of Catalyst-Substrate Interactions in Catalytic Cycles

No Density Functional Theory (DFT) or ab initio studies have been published that investigate the interactions between this compound and catalysts within a catalytic cycle. Research in this area would be essential for developing efficient catalytic transformations of this specific diene.

Based on a comprehensive search of available literature, there is currently no specific information detailing the applications of This compound as a strategic building block in complex organic synthesis or its role in the production of specialized chemical products and fine chemicals as outlined in the requested article structure.

The performed searches for the use of this compound as a precursor for functionalized cyclohexane (B81311) derivatives and as an intermediate in the synthesis of diverse heterocyclic compounds did not yield any relevant results. Similarly, no information was found regarding its role in the synthesis of specialized chemical products and fine chemicals.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "Applications and Advanced Industrial Relevance of this compound as an Organic Intermediate" strictly adhering to the provided outline, as no research findings or data on these specific applications appear to be publicly available.

Conclusion and Future Research Directions for 11 Methyldodeca 1,10 Diene

Synthesis of Key Academic Findings and Contributions

A thorough review of academic and scientific literature indicates a notable absence of research specifically focused on 11-Methyldodeca-1,10-diene. While studies on related long-chain dienes and their derivatives exist, direct synthesis, characterization, or application of this particular compound has not been a significant subject of published research. General synthetic methods for similar structures might be theoretically applied, but specific findings and contributions directly attributable to this compound are not available in the current body of scientific work.

Identification of Unresolved Challenges and Open Research Questions

The primary and most significant challenge concerning this compound is the fundamental lack of data. This presents a number of open research questions that need to be addressed:

Synthesis: What are the most efficient and stereoselective methods for synthesizing this compound? Can existing methodologies for the synthesis of terminal dienes be adapted for this specific molecule?

Spectroscopic and Physicochemical Properties: What are the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound? What are its boiling point, melting point, density, and other key physical constants?

Reactivity: How does the presence of the methyl group at the 11-position influence the reactivity of the two double bonds? Does it exhibit unique reactivity in common olefin reactions such as metathesis, polymerization, or addition reactions?

Biological Activity: Does this compound possess any pheromonal activity, given that many structurally related long-chain unsaturated hydrocarbons serve as insect pheromones?

These unanswered questions underscore the nascent stage of research into this compound.

Emerging Avenues for Methodological Advancement in this compound Research

Future research on this compound will necessitate the development and application of advanced analytical and synthetic techniques. Key areas for methodological advancement include:

Stereoselective Synthesis: Developing novel catalytic systems for the stereocontrolled synthesis of this compound is crucial. This could involve leveraging modern cross-coupling reactions or metathesis strategies to achieve high purity and yield.

Computational Chemistry: In the absence of experimental data, computational modeling can provide initial insights into the compound's structure, stability, and potential reactivity. Density functional theory (DFT) calculations could predict its spectroscopic properties and reaction pathways.

High-Throughput Screening: Once synthesized, high-throughput screening methods could be employed to rapidly assess its potential biological activities or its utility as a monomer in polymerization reactions.

Prospective Development of Novel Applications and Technologies Utilizing this compound

While speculative at this stage, the structural features of this compound suggest several potential avenues for the development of novel applications and technologies:

Pheromone Research: Its structure is analogous to some known insect pheromones. Synthesis and biological testing could reveal its potential as a species-specific attractant for pest management applications.

Polymer Chemistry: As a diene, it could serve as a monomer or comonomer in the synthesis of specialty polymers and elastomers. The methyl group could impart unique properties to the resulting materials, such as altered glass transition temperatures or mechanical strength.

Fine Chemical Synthesis: The two double bonds offer versatile handles for further chemical transformations, making it a potential building block in the synthesis of more complex molecules for the pharmaceutical or fragrance industries.

Q & A

Q. What are the recommended experimental protocols for synthesizing 11-Methyldodeca-1,10-diene, and how can purity be optimized?

Synthesis typically involves catalytic isomerization or Wittig olefination to position the methyl group at C11. Purity optimization requires:

- Chromatographic separation : Use silica gel column chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) to isolate isomers .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitor retention indices and compare with NIST spectral libraries to validate structural integrity .

- Solvent recrystallization : Ethanol at −20°C minimizes impurities, with purity ≥98% confirmed via NMR integration .

Q. How should researchers characterize the stereochemical configuration of this compound?

Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) and computational modeling :

Q. What challenges arise in distinguishing this compound from its structural isomers, and how can they be addressed?

Isomers like 10-Methyldodeca-1,11-diene require:

- High-resolution MS : Differentiate via exact mass (Δ < 3 ppm) and isotopic patterns .

- Retention index databases : Cross-reference GC retention times against curated databases (e.g., NIST Chemistry WebBook) .

- Vibrational spectroscopy : FT-IR peaks at 965 cm⁻¹ (trans-alkene) vs. 890 cm⁻¹ (cis-alkene) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for this compound’s thermodynamic properties be resolved?

Discrepancies in enthalpy of formation (ΔHf) or dipole moments may stem from:

- Basis set limitations : Upgrade from 6-31G* to aug-cc-pVTZ for improved electron correlation .

- Solvent effects : Apply Polarizable Continuum Models (PCM) in DFT to account for dielectric environments .

- Experimental calibration : Validate calorimetry via certified reference materials (e.g., benzoic acid) to reduce systematic errors .

Q. What methodologies are suitable for analyzing degradation pathways of this compound under oxidative conditions?

Use accelerated stability testing :

- HPLC-UV/HRMS : Track peroxide formation and allylic oxidation products at 40°C/75% RH .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life, with rate constants derived from pseudo-first-order plots .

- EPR spectroscopy : Detect free radicals (e.g., allylic peroxyl radicals) to elucidate chain-propagation mechanisms .

Q. How can researchers design experiments to resolve conflicting reports on the compound’s reactivity in Diels-Alder reactions?

Address inconsistencies by:

- Control experiments : Vary dienophile electronic profiles (e.g., maleic anhydride vs. nitroethylene) to assess regioselectivity .

- In-situ monitoring : Use Raman spectroscopy to track reaction progress and intermediate tautomerization .

- Statistical DOE : Apply factorial design to isolate variables (temperature, solvent polarity, catalyst loading) influencing yield .

Data Analysis and Contradiction Management

Q. How should researchers statistically validate discrepancies in reported spectroscopic data for this compound?

- Multivariate analysis : Principal Component Analysis (PCA) of NMR/IR datasets to identify outlier spectra .

- Uncertainty quantification : Report confidence intervals (±2σ) for chemical shifts and coupling constants .

- Interlaboratory studies : Collaborate via platforms like IUPAC to harmonize protocols and reduce measurement bias .

Q. What strategies mitigate biases in literature reviews when compiling physicochemical properties of this compound?

- PRISMA guidelines : Systematically screen studies using inclusion/exclusion criteria (e.g., peer-reviewed journals, ≥95% purity) .

- Meta-regression : Analyze publication year, methodology, and instrumentation to weight data credibility .

- Critical appraisal tools : Use QUADAS-2 to assess risk of bias in experimental designs .

Methodological Best Practices

Q. What are the key considerations for reproducing synthetic procedures from primary literature?

- Reagent sourcing : Specify manufacturers (e.g., Sigma-Aldlotch, TCI) and lot numbers to ensure consistency .

- Apparatus calibration : Validate GC-MS retention times and NMR shimming using internal standards (e.g., tetramethylsilane) .

- Raw data archiving : Deposit spectra, chromatograms, and computational outputs in repositories like Figshare for peer validation .

Q. How can researchers ethically address incomplete or ambiguous data in publications on this compound?

- Transparency statements : Disclose limitations (e.g., unresolved isomers, low signal-to-noise ratios) in the "Uncertainties" section .

- Data availability : Share raw files (e.g., .mnova, .cif) as supplementary materials to enable reanalysis .

- Post-publication peer review : Engage in platforms like PubPeer to clarify ambiguities and update findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.